Ethoheptazine

描述

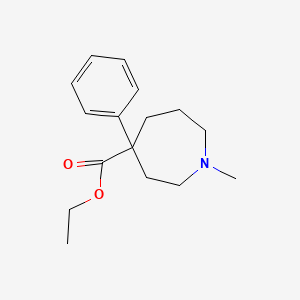

This compound is marketed under the name Zactane. It is a phenazepine based opioid analgesic. It was invented in the 1950s and is related to other drugs such as proheptazine. This compound is no longer marketed in the United States.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

77-15-6 |

|---|---|

分子式 |

C16H23NO2 |

分子量 |

261.36 g/mol |

IUPAC 名称 |

ethyl 1-methyl-4-phenylazepane-4-carboxylate |

InChI |

InChI=1S/C16H23NO2/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16/h4-6,8-9H,3,7,10-13H2,1-2H3 |

InChI 键 |

WGJHHMKQBWSQIY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2 |

规范 SMILES |

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2 |

沸点 |

127-129 °C/0.5 MM HG |

颜色/形态 |

LIQUID |

密度 |

1.038 @ 26 °C/4 °C |

熔点 |

122-124 |

其他CAS编号 |

77-15-6 |

相关CAS编号 |

6700-56-7 (citrate[1:1]) |

同义词 |

ethoheptazine ethoheptazine citrate (1:1) ethoheptazine HCl ethylheptazine heptacyclazin |

产品来源 |

United States |

Ethoheptazine: Historical Trajectories and Foundational Research Perspectives

Discovery and Early Synthetic Efforts in the Mid-20th Century

Ethoheptazine was first synthesized in the 1950s, a period of significant activity in pharmaceutical research and development. nih.govwikipedia.orgdrugbank.comdrugbank.com It is chemically classified as a member of the azepane class of compounds. nih.gov Structurally, it is a ring-expanded analog of pethidine (also known as meperidine), a widely used opioid analgesic. wikipedia.org The synthesis of this compound represented an effort to modify the structure of existing analgesics to potentially improve their therapeutic profile. The core structure features a seven-membered azepane ring, which distinguishes it from the six-membered piperidine (B6355638) ring of meperidine.

The chemical name for this compound is ethyl 1-methyl-4-phenylazepane-4-carboxylate. nih.gov Its development was part of a broader trend in medicinal chemistry during the mid-20th century, which involved the systematic modification of known pharmacologically active molecules to create new therapeutic agents. The synthesis of novel compounds like this compound was often driven by the desire to find analgesics with improved properties, such as greater efficacy, fewer side effects, or lower potential for addiction compared to existing drugs like morphine and meperidine.

Initial Research Directions and Theoretical Frameworks for Analgesia

Initial research on this compound focused on its potential as a centrally acting analgesic for the management of mild to moderate pain. drugbank.comnih.govnih.gov The theoretical framework for its analgesic action was based on its structural similarity to meperidine and other opioids, suggesting that it would interact with the body's endogenous opioid system. patsnap.com

Subsequent research has elucidated that this compound functions by binding to opioid receptors in the brain and spinal cord, with a primary affinity for the mu (μ)-opioid receptors. patsnap.com These receptors are the main targets for endogenous endorphins and are largely responsible for the analgesic effects of opioids. patsnap.com By binding to and activating these receptors, this compound mimics the body's natural pain-relief mechanisms. patsnap.com This activation initiates a series of intracellular signaling events, including the inhibition of the enzyme adenylate cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). patsnap.com This reduction in cAMP levels results in decreased neuronal excitability and a diminished release of neurotransmitters involved in pain signaling, such as substance P. patsnap.com

Furthermore, the binding of this compound to opioid receptors promotes the opening of potassium channels and inhibits the opening of calcium channels in neurons. patsnap.com The efflux of potassium ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire and transmit pain signals. patsnap.com Conversely, the inhibition of calcium influx reduces the release of pain-promoting neurotransmitters from the presynaptic terminal. patsnap.com

Evolution of Scientific Interest and Subsequent Research Focus Shifts

Initially marketed under the trade name Zactane, this compound was promoted for its analgesic properties. nih.govwikipedia.orgdrugbank.comdrugbank.com Scientific interest in the compound also led to its inclusion in combination drug formulations. One such product was Equagesic, which combined this compound with meprobamate and acetylsalicylic acid, aiming to treat conditions where both pain and anxiety were present. wikipedia.orgncats.io Research also extended to investigating its potential use as an antitussive, or cough suppressant. wikipedia.org

However, over time, the scientific and clinical interest in this compound waned significantly. The drug is no longer marketed in the United States, and its approval by the Food and Drug Administration (FDA) has been revoked. wikipedia.org This shift was influenced by a re-evaluation of its efficacy-to-toxicity ratio. wikipedia.org As the understanding of pharmacology and therapeutics advanced, the development of alternative and historically safer classes of drugs, such as the benzodiazepines for anxiety, provided therapeutic options with different risk-benefit profiles. wikipedia.org The controlled substance status of combination products like Equagesic was due to their meprobamate content, not the this compound itself. wikipedia.org

Comparative Analysis of Early this compound Research within the Opioid Landscape

In the context of the mid-20th century opioid landscape, the research and marketing of this compound reflected a common narrative of the time. It was initially suggested that this compound might offer advantages over other opioids, such as a lower risk of addiction and a reduced likelihood of causing biliary spasm. nih.gov This was a significant marketing point, as such side effects were well-known concerns with established opioids.

However, further clinical experience and comparative studies failed to substantiate these initial claims. It is now understood that the risks of addiction and biliary spasm associated with this compound are comparable to those of other opioids. nih.gov This trajectory mirrors that of its structural predecessor, meperidine, which was also initially promoted as having unique clinical advantages that were not borne out by subsequent, more rigorous scientific evaluation. pharmgkb.org

The development of this compound can be seen as part of the "me-too" drug discovery trend, where incremental modifications to a lead compound are made with the hope of creating a superior product. nih.gov This approach was prevalent in the pharmaceutical industry and often led to the marketing of new drugs with claims of novelty and improved safety that were not always supported by long-term evidence. The eventual decline in the use of this compound highlights the evolving standards of evidence and a greater understanding of the complexities of opioid pharmacology and therapeutics.

Chemical Synthesis and Derivative Development of Ethoheptazine

Established Synthetic Pathways and Methodologies

The synthesis of ethoheptazine is a multi-step process that involves the construction of the core azepane ring and the introduction of the necessary functional groups. The process typically begins with more readily available starting materials and proceeds through several key intermediates.

A crucial step in the synthesis of this compound is the formation of the nitrile intermediate, 1-methyl-4-phenyl-4-cyanoazacycloheptane. This intermediate contains the fully formed azepane ring with the phenyl and cyano groups at the C4 position. The synthesis of this key intermediate is often accomplished through a multi-step sequence. One documented pathway begins with 2-phenyl-4-dimethylaminobutyronitrile as a starting material.

The final step in the synthesis of this compound from this nitrile intermediate involves its hydrolysis and subsequent esterification. The cyano group (-CN) is converted to a carboxylic acid (-COOH) through hydrolysis, and this acid is then esterified with ethanol to yield the final ethyl ester, this compound.

The construction of complex molecules like this compound can be approached through different strategic sequences, broadly categorized as linear and convergent synthesis.

The choice between a linear and convergent strategy depends on factors such as the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reactions.

Exploration of Structural Modifications for Analog Generation

The development of this compound spurred research into related structures to explore how modifications to the molecule would affect its properties. The generation of analogs involves systematically altering different parts of the this compound scaffold, such as the ester group, the N-methyl substituent, or the phenyl group.

One notable analog of this compound is proheptazine. The investigation into such analogs helps in understanding the structure-activity relationships (SAR) within this class of compounds, providing insights into which parts of the molecule are essential for its chemical characteristics. These studies have led to the synthesis and characterization of a series of structural analogs based on the core azepane structure. nih.gov

Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a critical role in the properties of chiral molecules like this compound. The carbon atom at the 4-position of the azepane ring, which is bonded to the phenyl group and the carboxylate group, is a stereocenter.

This means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The synthesis of this compound without chiral control typically results in a racemic mixture, meaning it contains equal amounts of both enantiomers.

The development of stereoselective synthetic methods is a significant area of research in organic chemistry. nih.gov Such methods aim to produce a single enantiomer preferentially. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. While specific stereoselective syntheses for this compound are not extensively detailed in the provided search context, the general principles of asymmetric synthesis are applicable. A stereoselective approach could involve, for example, an asymmetric cyclization to form the azepane ring or the stereoselective addition of one of the key substituents.

Molecular Pharmacology and Receptor Interactions of Ethoheptazine: Preclinical Investigations

Characterization of Opioid Receptor Binding Profiles

Ethoheptazine's analgesic properties are primarily mediated by its interaction with the opioid receptor system, which consists of mu (μ), delta (δ), and kappa (κ) receptors. patsnap.com These receptors are part of the G protein-coupled receptor (GPCR) family and are crucial in modulating pain perception. chemrxiv.orgfrontiersin.org

Specificity for Mu-Opioid Receptors (μ-OR)

Preclinical evidence strongly indicates that this compound primarily targets and acts as an agonist at μ-opioid receptors. patsnap.compatsnap.com This specificity is significant as the μ-opioid receptor is the principal mediator of the analgesic effects of many opioids, including morphine. frontiersin.orgpainphysicianjournal.com By binding to and activating these receptors, this compound mimics the action of endogenous endorphins, leading to an increased pain threshold and a diminished perception of pain. patsnap.com The interaction with μ-opioid receptors is considered the core of its mechanism of action for pain relief. patsnap.com

Potential Modulatory Effects on Delta (δ-OR) and Kappa (κ-OR) Opioid Receptors

While this compound shows a higher specificity for μ-opioid receptors, the broader family of opioid receptors includes δ-opioid and κ-opioid receptors, which are also involved in pain modulation and other physiological processes. patsnap.compatsnap.comguidetopharmacology.org Some opioids can interact with multiple receptor types, leading to a complex pharmacological profile. wikipedia.org Although the primary action of this compound is at the μ-opioid receptor, the potential for modulatory effects on δ- and κ-opioid receptors exists, as is common with other opioid analgesics. patsnap.compatsnap.com However, detailed preclinical studies specifically delineating the extent and nature of this compound's interaction with δ- and κ-opioid receptors are less extensively documented compared to its μ-opioid receptor activity.

Intracellular Signaling Cascades Mediated by this compound

The binding of this compound to opioid receptors initiates a cascade of intracellular events that ultimately produce its analgesic effect. patsnap.com These signaling pathways are characteristic of GPCR activation and involve the modulation of key enzymes and ion channels.

G-Protein Coupled Receptor (GPCR) Activation Pathways

Opioid receptors, including the μ-opioid receptor targeted by this compound, are classic examples of G protein-coupled receptors (GPCRs). chemrxiv.orgwikipedia.org Upon agonist binding, the receptor undergoes a conformational change, which in turn activates an associated intracellular G protein. wikipedia.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein's α subunit. wikipedia.org The activated Gα subunit then dissociates from the βγ dimer and interacts with downstream effector molecules to propagate the signal within the cell. wikipedia.orgmdpi.com In the case of μ-opioid receptors, they are typically coupled to inhibitory G proteins (Gαi/o). mdpi.com

Modulation of Adenylate Cyclase Activity and Cyclic AMP (cAMP) Levels

A primary consequence of the activation of Gαi/o proteins by this compound binding to μ-opioid receptors is the inhibition of the enzyme adenylate cyclase. patsnap.com Adenylate cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov By inhibiting this enzyme, this compound leads to a decrease in the intracellular concentration of cAMP. patsnap.comcopbela.org Reduced cAMP levels lead to decreased neuronal excitability and a diminished release of neurotransmitters involved in pain transmission, such as substance P and glutamate. patsnap.com

Influence on Ion Channel Dynamics (Potassium and Calcium Channels)

This compound's activation of μ-opioid receptors also influences the activity of ion channels in neurons, further contributing to its analgesic effect. patsnap.com This modulation is a key mechanism for controlling neuronal excitability. mdpi.com

Specifically, this compound promotes the opening of potassium (K+) channels. patsnap.com The efflux of positively charged potassium ions out of the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and transmit pain signals. patsnap.com

Conversely, this compound inhibits the opening of voltage-gated calcium (Ca2+) channels. patsnap.com The influx of calcium ions into the neuron is a critical step for the release of neurotransmitters from the presynaptic terminal. By inhibiting this influx, this compound reduces the release of pain-promoting neurotransmitters. patsnap.com

Table 1: Summary of this compound's Molecular Interactions

| Target | Action | Consequence |

|---|---|---|

| μ-Opioid Receptor (μ-OR) | Agonist Binding | Initiation of intracellular signaling |

| G-Protein (Gαi/o) | Activation | Inhibition of downstream effectors |

| Adenylate Cyclase | Inhibition | Decrease in intracellular cAMP |

| Potassium (K+) Channels | Promotes Opening | Neuronal hyperpolarization |

| Calcium (Ca2+) Channels | Inhibits Opening | Reduced neurotransmitter release |

Neurotransmitter Release Attenuation Mechanisms in Preclinical Models

Preclinical investigations into the molecular pharmacology of this compound indicate that its primary mechanism of action is not substantially mediated by the inhibition of monoamine neurotransmitter reuptake. In vitro assays using rat brain synaptosomes to determine the inhibitory activity of this compound at the transporters for norepinephrine (B1679862) (NET), serotonin (B10506) (SERT), and dopamine (B1211576) (DAT) have been conducted. These studies reveal that this compound is a very weak inhibitor of both norepinephrine and serotonin reuptake.

The concentration of this compound required to inhibit 50% of monoamine uptake (IC50) was found to be greater than 10,000 nM for both the norepinephrine and serotonin transporters. This low affinity for monoamine transporters distinguishes this compound from other classes of analgesics, such as certain antidepressants, that possess pain-relieving properties linked to potent monoamine reuptake inhibition. The data suggests that the analgesic effects of this compound are unlikely to be a result of significant alterations in the synaptic concentrations of these key neurotransmitters. While opioids can indirectly modulate the release of various neurotransmitters, including acetylcholine (B1216132) and dopamine, the primary analgesic effect of this compound is attributed to its direct actions at opioid receptors rather than a primary, potent attenuation of neurotransmitter release via transporter blockade.

Table 1: this compound Inhibitory Activity at Monoamine Transporters This table is interactive. You can sort and filter the data.

| Transporter | Test System | IC50 (nM) |

|---|---|---|

| Norepinephrine (NET) | Rat Brain Synaptosomes | > 10,000 |

Theoretical Models of Ligand-Receptor Interactions and Binding Conformations

While not a classical narcotic, this compound's analgesic activity is understood to be mediated by its interaction with opioid receptors, primarily the µ-opioid receptor (MOR). patsnap.com Theoretical modeling and computational docking studies, based on the crystallized structures of opioid receptors, provide a framework for understanding the specific molecular interactions that govern the binding of this compound.

The binding of opioid ligands to the µ-opioid receptor is characterized by a number of key interactions within the receptor's orthosteric binding site. A crucial, universally recognized interaction is the formation of a salt bridge between the protonated amine of the ligand and the anionic side chain of a highly conserved aspartic acid residue, Asp147, located in transmembrane helix 3 (TM3). biomolther.org It is theorized that the tertiary amine within this compound's seven-membered azepane ring participates in this critical ionic bond, anchoring the molecule within the binding pocket.

Computational models of the µ-opioid receptor reveal a complex binding pocket with distinct subpockets that accommodate the varied structures of opioid ligands. nih.govfda.govmdpi.com Following the anchor-point interaction with Asp147, the specific conformation of the rest of the this compound molecule determines its binding affinity and efficacy. The 4-phenyl group of this compound is predicted to orient itself into a hydrophobic subpocket formed by residues from transmembrane helices 2 and 3 (SP1). nih.gov The ethyl ester group at the 4-position of the azepane ring likely extends into another region of the binding site, potentially forming hydrophobic or hydrogen bond interactions with other amino acid residues in subpockets between transmembrane helices. nih.govmdpi.com

Preclinical Pharmacokinetics and Disposition Research of Ethoheptazine

Absorption Dynamics in Experimental Systems

The intestinal absorption of orally administered drugs is a critical determinant of their systemic bioavailability and therapeutic efficacy. nih.gov Various experimental models are employed to characterize and predict the intestinal absorption of drug candidates in humans, including in-vitro Caco-2 cell monolayers, in situ rat intestinal perfusion, and in vivo animal models. nih.gov These models contribute significantly to our understanding of a drug's interaction with physiological factors and are instrumental in predicting its absorption profile. nih.gov

For ethoheptazine, preclinical studies utilizing these experimental systems have been fundamental in elucidating its absorption dynamics. The in situ intestinal perfusion technique in rats, for instance, allows for the determination of the effective permeability constant. nih.gov Different perfusion methods, such as single-pass, recirculating, and oscillating perfusion, have been compared to assess their impact on absorption kinetics. nih.gov The absorption of compounds can be influenced by the hydrodynamics within the intestinal lumen, highlighting the importance of the chosen experimental technique. nih.gov

Table 1: Experimental Models for Studying Drug Absorption

| Model Type | Description | Key Parameters Measured |

|---|---|---|

| In-vitro Caco-2 Cells | A human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. | Apparent permeability coefficient (Papp) |

| In situ Rat Intestinal Perfusion | An isolated segment of the rat intestine is perfused with a drug solution, allowing for the direct measurement of absorption from the lumen into the mesenteric circulation. | Effective permeability constant (ke), absorption rate constant (ka) |

| In vivo Animal Models | Oral administration of the drug to animals (e.g., rats, dogs) followed by the collection of blood samples to determine the pharmacokinetic profile. | Bioavailability (F), Maximum plasma concentration (Cmax), Time to maximum plasma concentration (Tmax) |

Distribution Patterns and Tissue Penetration, including Blood-Brain Barrier Permeability

The distribution of a drug throughout the body, including its ability to penetrate tissues and cross biological barriers like the blood-brain barrier (BBB), is a crucial aspect of its pharmacokinetic profile. lovelacebiomedical.orgnih.gov The BBB, a highly selective semipermeable border of endothelial cells, prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. nih.gov

For a centrally acting analgesic like this compound, penetration of the BBB is essential for its pharmacological effect. The extent of brain penetration is determined by a complex interplay of the drug's physicochemical properties and its interaction with transport systems at the BBB. nih.gov Only the unbound fraction of a drug in plasma is generally available to cross the BBB. nih.gov

Preclinical studies are designed to assess the rate and extent of brain penetration. nih.gov The unbound brain-to-plasma partition coefficient (Kp,uu,brain) is a key parameter that describes the equilibrium distribution of the unbound drug between the brain and plasma. nih.gov In vitro models, such as parallel artificial membrane permeability assays (PAMPA) and co-culture systems of endothelial cells with astrocytes, are used as initial screens to predict BBB permeability. nih.gov However, in vivo studies in animal models remain the gold standard for definitively determining brain distribution. nih.gov These studies involve administering the drug to animals and subsequently measuring its concentration in both brain tissue and plasma at various time points. nih.gov

Metabolic Fate and Biotransformation Research: Divergent Findings

The metabolism of a drug, or its biotransformation, plays a pivotal role in its efficacy and duration of action. mayoclinic.org Most drug metabolism occurs in the liver, where enzymes, primarily from the cytochrome P450 (CYP) superfamily, modify the drug's structure to facilitate its excretion. nih.gov Preclinical metabolism studies in animal models are essential for predicting the metabolic pathways in humans. nih.gov However, species differences in metabolism can significantly impact the translation of these findings. bioivt.comnih.gov

Some research findings suggest that this compound undergoes minimal metabolism in humans, with a significant portion of the drug being excreted unchanged. The fraction of a drug excreted unchanged in the urine (fe) is a key indicator of the extent of metabolism. nih.gov A high fe value suggests that the drug is primarily cleared by the kidneys without significant biotransformation. nih.govnih.gov In preclinical animal models, a high urinary excretion of the unchanged drug is often predictive of high urinary excretion in humans. nih.govnih.gov However, it is important to note that animal models tend to underpredict the urinary excretion of unchanged drugs in humans. nih.govnih.gov

Conversely, historical reports have suggested that this compound may undergo first-pass metabolism, leading to the formation of active metabolites. First-pass metabolism is a phenomenon where a drug gets metabolized at a specific location in the body that results in a reduced concentration of the active drug upon reaching its site of action or systemic circulation. nih.govwikipedia.org This process primarily occurs in the liver and the gut wall. wikipedia.org For some drugs, first-pass metabolism can lead to the formation of metabolites that are also pharmacologically active. nih.govresearchgate.net The extent of first-pass metabolism can vary significantly between individuals and can be influenced by factors such as genetic variability in metabolic enzymes. pharmacologycanada.org

The divergent findings regarding the metabolic fate of this compound highlight the need for further research to fully elucidate its biotransformation pathways. Advances in analytical techniques and experimental models offer new opportunities to resolve these discrepancies. frontiersin.orgmdpi.comnih.gov

Future research could focus on:

High-resolution mass spectrometry to identify and quantify potential metabolites in human and animal matrices.

In vitro studies with human liver microsomes and hepatocytes to identify the specific CYP enzymes responsible for this compound metabolism. nih.gov

Pharmacokinetic studies in genetically modified animal models that express human metabolic enzymes to provide a more accurate prediction of human metabolism. nih.gov

Isotope tracer studies in humans to definitively track the metabolic fate of the drug. nih.gov

A more complete understanding of this compound's metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential drug-drug interactions. nih.govpharmacologycanada.org

Table 2: Comparison of Divergent Metabolic Findings for this compound

| Finding | Supporting Evidence/Concepts | Implications |

|---|---|---|

| Minimal Human Metabolism | High fraction of unchanged drug excreted in urine (fe) in preclinical models, which often correlates with human data. nih.govnih.gov | Lower potential for metabolically-driven drug-drug interactions. Primary clearance route is renal. |

| Active Metabolite Formation via First-Pass Metabolism | Historical reports suggesting biotransformation in the liver and/or gut wall before reaching systemic circulation. nih.govwikipedia.orgnih.gov | Potential for pharmacologically active metabolites contributing to the overall therapeutic effect. Inter-individual variability in response due to differences in first-pass metabolism. pharmacologycanada.org |

Excretion Pathways in Non-Human Models

The elimination of a drug and its metabolites from the body is primarily achieved through excretion, with the kidneys (urine) and the liver (bile and feces) being the main routes. lovelacebiomedical.org Preclinical studies in animal models, such as rats, dogs, and monkeys, are routinely conducted to determine the primary excretion pathways of a new drug candidate. nih.gov These studies typically involve administering a radiolabeled version of the drug to track its disposition and measure the amount of radioactivity excreted in urine and feces over time.

For this compound, studies in non-human models have been instrumental in characterizing its excretion profile. The data from these studies, which quantify the fraction of the dose excreted in urine and feces, provide insights into the relative importance of renal and hepatic clearance. As previously mentioned, a significant portion of this compound may be excreted unchanged in the urine, indicating a substantial role for renal excretion. nih.govnih.gov However, the presence of metabolites in the feces would suggest that biliary excretion also contributes to its elimination. It is important to consider species differences when extrapolating excretion data from animal models to humans, as the relative contribution of different clearance pathways can vary. frontiersin.org

Structure Activity Relationship Sar Studies of Ethoheptazine and Its Analogs

Impact of Stereochemistry on Ethoheptazine's Pharmacological Profile

The precise three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a critical role in determining its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles due to their distinct interactions with chiral biological targets like receptors and enzymes nih.govgoogle.commedcraveonline.comresearchgate.netwho.int. While this compound possesses a chiral center, indicating the potential for stereoisomers, it was historically marketed as a racemic mixture nih.govgoogle.azncats.io.

Recent advancements in synthetic chemistry have enabled the enantioselective synthesis of key scaffolds, including the azepane structure relevant to this compound google.az. Specifically, research has reported the concise enantioselective synthesis of (R)-ethoheptazine google.az. This development signifies the ability to produce individual stereoisomers of this compound.

However, detailed research findings and comparative pharmacological data specifically examining the differential activities of (R)-ethoheptazine versus its (S)-enantiomer are not extensively documented in the provided literature. While this compound is understood to act as an opioid analgesic, primarily targeting mu-opioid receptors medindia.netpatsnap.comontosight.aiwikidoc.orgdrugbank.comwikipedia.orgnih.govdrugbank.com, the specific contributions of each enantiomer to this activity, including differences in receptor binding affinity, analgesic potency, or metabolic pathways, are not clearly delineated in the available sources.

In general, for chiral drugs, one enantiomer (the eutomer) may possess the desired therapeutic activity, while the other (the distomer) might be inactive, less active, or even contribute to adverse effects google.comresearchgate.netwho.int. The synthesis of individual enantiomers allows for a more precise understanding of these stereochemical influences. Although (R)-ethoheptazine has been synthesized, the literature does not provide specific data to create a comparative analysis of its pharmacological profile against the (S)-enantiomer or the racemate. Therefore, a detailed discussion on the specific impact of this compound's stereochemistry on its pharmacological profile, supported by comparative data tables, cannot be generated from the current information.

Compound List:

this compound

Advanced Analytical Methodologies for Ethoheptazine in Research Settings

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometry offers a fundamental approach for the quantitative determination of ethoheptazine. Ultraviolet (UV) spectrophotometry has been employed for the analysis of this compound citrate, with absorbance curves typically recorded over a wavelength range of 205 to 360 nanometers. cenmed.com This method relies on the principle that the molecule absorbs UV light at specific wavelengths, and the amount of light absorbed is proportional to its concentration in a solution.

Another classic spectrophotometric approach involves the use of indicator-dyes. For this compound, a method utilizing the indicator dye methyl orange has been noted for quantitative estimation. researchgate.net In this colorimetric method, the drug forms a colored complex with the dye, which can then be measured spectrophotometrically. The intensity of the color produced is directly related to the concentration of this compound present.

Table 1: Spectrophotometric Methods for this compound Analysis

| Technique | Method | Wavelength Range | Reference |

|---|---|---|---|

| Ultraviolet (UV) Spectrophotometry | Direct absorbance measurement of this compound Citrate. | 205-360 nm | cenmed.com |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications

Chromatographic techniques such as HPLC and GC are cornerstone methodologies for the separation, detection, and quantification of this compound in various samples. cenmed.com These methods offer high resolution and sensitivity, making them indispensable in research settings.

The development and validation of HPLC and GC methods are critical to ensure reliable and reproducible results. jpionline.org Method validation is a process that establishes the performance characteristics and limitations of an analytical method. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, and robustness. researchgate.netjpionline.org For HPLC, a common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.net

A gas chromatographic method has also been described for the determination of this compound. dss.go.th The development of such GC methods may require derivatization to increase the volatility and thermal stability of the analyte, allowing it to be suitable for GC analysis. jfda-online.com Chemical derivatization can improve chromatographic properties and enhance detection. jfda-online.com Validation for both HPLC and GC methods ensures they are suitable for their intended purpose, such as the analysis of research samples. googleapis.com

HPLC and GC are extensively used in preclinical studies to determine the concentration of drugs and their metabolites in biological matrices like plasma and urine. researchgate.net These studies are essential for understanding the pharmacokinetic profile of a compound. High-performance liquid chromatography, often coupled with tandem mass spectrometry (LC-MS/MS), provides the high sensitivity and specificity required for detecting the low concentrations of this compound typically found in bioanalytical samples. google.comgoogle.com.na For instance, LC-MS/MS assays can be developed and validated to be linear over a specific concentration range, with acceptable inter-assay reproducibility. researchgate.net A gas chromatographic method for the determination of this compound in human post-mortem material has also been reported, highlighting its application in bioanalytical contexts. dss.go.th

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing detailed information about the molecular weight and structure of a compound. It is considered a gold-standard for forensic and analytical toxicology. mdpi.com

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of this compound. drugbank.compatsnap.com This technique allows for the confident identification and quantification of the compound, even in complex biological matrices like urine. drugbank.com The process involves the chromatographic separation of the analyte by HPLC, followed by its ionization and detection by the mass spectrometer. In tandem MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions, further increasing the specificity of the analysis. drugbank.com

Table 2: Exemplary LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Retention Time (RT) | 5.32 min | drugbank.com |

| Precursor Ion (m/z) | 337 | drugbank.com |

| Product Ion (m/z) | 188 | drugbank.com |

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds, including pharmaceutical impurities. thermofisher.comresearchgate.net For a compound like this compound, GC-MS can be used for impurity profiling, which involves the detection, identification, and quantification of unwanted chemicals that may be present from the manufacturing process. thermofisher.com The identification of impurities is typically based on matching their retention time and mass spectrum against a reference library or standard. fda.gov While direct analysis of some compounds by GC-MS is possible, non-volatile or thermally unstable compounds may require chemical derivatization to improve their chromatographic behavior. jfda-online.comscirp.org The use of high-resolution mass spectrometry with GC can further aid in the confident structural elucidation of unknown impurities. thermofisher.com Predicted GC-MS spectra for this compound are available in databases, which can aid in its identification. drugbank.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research for the unambiguous determination of molecular structures. mdpi.com In the context of this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about the compound's carbon-hydrogen framework, confirming the identity and purity of the synthesized molecule. nih.govyoutube.com This non-destructive technique relies on the magnetic properties of atomic nuclei, allowing researchers to map out the chemical environment of each proton and carbon atom within the molecule. youtube.comnih.gov

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the various proton environments. For instance, the protons on the aromatic phenyl ring would appear in a specific region of the spectrum, while the protons of the ethyl group of the ester and the various methylene (B1212753) (CH₂) groups within the seven-membered azepane ring would each produce unique signals. google.comyoutube.com The integration of these signals, which corresponds to the area under each peak, provides a ratio of the number of protons in each unique environment. youtube.com Furthermore, the splitting pattern (e.g., singlet, doublet, triplet) of each signal reveals the number of adjacent protons, a phenomenon known as spin-spin coupling, which is crucial for establishing the connectivity of the atoms. youtube.com

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate proton signals with the carbon atoms to which they are directly attached. mdpi.com This provides definitive assignments for all C-H pairs in the molecule. Other techniques, like Heteronuclear Multiple Bond Correlation (HMBC), can reveal longer-range couplings between protons and carbons (typically 2-3 bonds away), which is invaluable for confirming the assembly of the entire molecular structure, such as the connection between the phenyl ring, the azepane ring, and the ethyl carboxylate group.

The table below outlines the expected NMR data for the distinct chemical environments within the this compound molecule based on standard chemical shift principles.

| Structural Moiety | Atom Type | Expected Chemical Shift (ppm) Range | Expected Multiplicity (¹H NMR) | Notes |

|---|---|---|---|---|

| Phenyl Group | Aromatic Protons | ~7.0 - 7.5 | Multiplet | Signals from the five protons on the benzene (B151609) ring. |

| Ethyl Ester (CH₂CH₃) | Methylene Protons (-O-CH₂-) | ~4.0 - 4.4 | Quartet | Split by the adjacent methyl group protons. |

| Ethyl Ester (CH₂CH₃) | Methyl Protons (-CH₃) | ~1.1 - 1.4 | Triplet | Split by the adjacent methylene group protons. |

| Azepane Ring | Methylene Protons (-CH₂-) | ~1.5 - 3.5 | Multiplets | Multiple overlapping signals due to the various non-equivalent protons in the seven-membered ring. |

| N-Methyl Group | Methyl Protons (N-CH₃) | ~2.2 - 2.8 | Singlet | No adjacent protons to cause splitting. |

| Ester Carbonyl | ¹³C | ~170 - 175 | N/A | Characteristic downfield shift for a carbonyl carbon in an ester. |

| Phenyl Group | ¹³C | ~125 - 145 | N/A | Multiple signals for the six carbons of the benzene ring. |

Isotopic Labeling and Metabolic Tracing in Pathway Research

Isotopic labeling is a powerful research technique used to trace the metabolic fate of a compound within a biological system. mdpi.com This methodology involves replacing one or more atoms in the molecule of interest with their heavy, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). mdpi.comdoi.org These labeled molecules, or "tracers," are chemically identical to their unlabeled counterparts and are processed by the body's metabolic enzymes in the same way. doi.org By using analytical techniques like mass spectrometry (MS) or NMR spectroscopy, researchers can track the incorporation of these heavy isotopes into downstream metabolites, providing definitive insights into metabolic pathways. bitesizebio.comfrontiersin.org

In the context of this compound research, stable isotope tracing could be employed to elucidate its biotransformation pathways. For instance, a version of this compound could be synthesized with ¹³C atoms incorporated into its phenyl ring or ethyl group. When this labeled tracer is introduced into an in vitro (e.g., liver microsomes) or in vivo system, any metabolites formed from the drug will also contain the ¹³C label. nih.gov

The primary goal of such a study is to identify and characterize the products of metabolism. mtoz-biolabs.com Analytical instruments, particularly high-resolution mass spectrometers, can easily distinguish between the labeled drug and its metabolites and the naturally occurring unlabeled molecules due to the mass difference imparted by the heavy isotopes. nih.gov This allows for the confident identification of metabolic products, such as hydroxylated, demethylated, or hydrolyzed forms of this compound, even if they are present at very low concentrations.

Metabolic flux analysis using stable isotopes can provide dynamic information about the rates of metabolic reactions. mtoz-biolabs.comgeneralmetabolics.com By measuring the rate at which the labeled tracer is consumed and the rate at which labeled metabolites appear over time, researchers can quantify the activity of specific metabolic pathways. frontiersin.orgnih.gov This approach offers a more detailed understanding of drug metabolism than simply measuring static metabolite concentrations. bitesizebio.com For example, deuterated versions of this compound could be used to investigate the kinetic isotope effect, providing mechanistic insights into C-H bond cleavage steps during metabolism. The use of deuterated this compound hydrochloride is noted for its utility in the analysis of metabolic pathways. smolecule.com

The table below illustrates a potential experimental design for a metabolic tracing study of this compound.

| Isotopic Tracer | Potential Labeled Metabolites | Analytical Goal | Detection Method |

|---|---|---|---|

| [¹³C₆]-Phenyl-Ethoheptazine | Hydroxylated phenyl derivatives, glucuronide conjugates of the hydroxylated phenyl ring. | To identify and quantify products of aromatic hydroxylation and subsequent phase II conjugation. | LC-MS/MS |

| N-([¹³C]Methyl)-Ethoheptazine | N-demethylated this compound (Nor-ethoheptazine). | To determine the extent and rate of N-demethylation, a common metabolic pathway for tertiary amines. | LC-MS/MS or GC-MS |

| [D₅]-Ethyl-Ethoheptazine | Metabolites resulting from modifications to the ethyl group. | To investigate the metabolic stability of the ester group and potential kinetic isotope effects. | Mass Spectrometry |

| Uniformly ¹³C-Labeled this compound | All metabolites derived from the drug. | Global, untargeted discovery of all potential metabolic pathways. frontiersin.org | High-Resolution Mass Spectrometry, NMR Spectroscopy |

Ethoheptazine in Contemporary Preclinical and Basic Science Research Paradigms

Application in In Vitro Receptor Biology and Cellular Pathway Studies

Preclinical research into Ethoheptazine has focused on its interaction with the opioid receptor system. Studies indicate that this compound primarily targets the mu-opioid receptor (MOR) patsnap.com. Furthermore, available information suggests that this compound exhibits a higher specificity for MORs compared to kappa (KOR) and delta (DOR) opioid receptors patsnap.com. This selective interaction profile is a key area of interest for in vitro receptor biology studies, which aim to elucidate the precise binding affinities and functional responses of compounds at specific receptor subtypes. Such investigations, often employing radioligand competitive binding assays and cellular signaling assays, are crucial for characterizing a compound's pharmacological fingerprint and understanding its mechanism of action at a molecular level mdpi.comnih.govnih.gov. While specific quantitative binding data (e.g., Ki values) for this compound across all opioid receptor subtypes are not detailed in the current literature, its known higher affinity for MORs positions it for comparative in vitro studies within the opioid class.

Exploration of this compound as a Tool Compound for Opioid Receptor Mechanistic Studies

The development of specific chemical entities as "tool compounds" is fundamental to advancing the understanding of complex biological systems, including opioid receptor signaling nih.govuibk.ac.at. While this compound itself may not be widely utilized as a primary tool compound in current cutting-edge research, its known interaction profile with the mu-opioid receptor makes it a relevant subject for mechanistic studies. Research into opioid receptor signaling pathways, including G-protein activation and β-arrestin recruitment, is a major focus in basic science nih.govmdpi.com. Compounds like this compound, with their defined receptor interactions, can serve as reference points or starting points for exploring these intricate mechanisms. Understanding how this compound's specific binding translates into downstream cellular events, such as signal transduction pathways, contributes to the broader mechanistic understanding of opioid receptor function.

Theoretical Implications for De Novo Drug Design and Chemical Space Exploration (Non-Clinical)

The field of de novo drug design and chemical space exploration offers theoretical frameworks for discovering novel therapeutic agents by computationally generating and evaluating molecular structures nih.govfrontiersin.orgethz.chchemrxiv.orgnih.gov. This compound's chemical structure, particularly its relationship to pethidine and its azepane ring system, provides a basis for theoretical exploration within opioid chemical space. Computational approaches, including molecular modeling and docking studies, can be employed to predict how this compound or its analogues might interact with opioid receptors or to design new compounds with optimized properties. These theoretical investigations aim to navigate the vast landscape of potential chemical entities, identifying novel scaffolds or lead compounds that could possess improved pharmacological profiles, distinct from existing opioids. Such exploration is critical for uncovering new chemotypes and understanding the fundamental principles governing ligand-receptor interactions in the opioid system.

Future Research Avenues in Understanding Opioid Receptor Ligand Interactions

Future research concerning this compound, or compounds derived from its structural class, could focus on several key areas within opioid receptor ligand interactions. Given the ongoing quest for safer and more effective analgesics, further investigation into this compound's precise binding affinities and functional selectivity across all opioid receptor subtypes (μ, δ, κ, and NOP) would be valuable patsnap.comguidetopharmacology.orgmdpi.com. Verifying its interactions through advanced methods like radioligand binding and functional assays remains a potential avenue mdpi.com. Furthermore, understanding the molecular mechanisms underlying its interaction, particularly in the context of biased agonism—where ligands differentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin)—could offer insights into dissociating analgesic effects from adverse outcomes nih.govmdpi.com. Computational studies, including molecular dynamics and docking, could also predict novel interactions and guide the design of related compounds with tailored pharmacological properties, contributing to a deeper comprehension of opioid receptor ligand dynamics nih.govrsc.orgfrontiersin.org.

常见问题

Q. What are the established synthetic pathways for Ethoheptazine, and how are intermediates characterized?

this compound (C₁₆H₂₃NO₂) is synthesized via hydrolysis and esterification of 1-methyl-4-phenyl-4-cyanoazepane, starting from 2-phenyl-4-dimethylaminobutyronitrile. Critical intermediates are validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity. Diamond et al. (1957) describe the final esterification step using ethanol, with purity confirmed via boiling point (bp₁ 133–134°C) and refractive index (nD²⁶ 1.5210) . For reproducibility, researchers should document solvent ratios, reaction times, and purification steps (e.g., recrystallization in ethyl acetate + ether for the hydrochloride derivative, mp 151–153°C) .

Q. How is this compound quantified in biological matrices, and what validation parameters are critical?

A validated gas chromatography (GC) method with flame ionization detection (FID) separates this compound from biological matrices like plasma and liver homogenates. Calibration curves (2–20 µg/g) show linearity (Y = 0.102X – 0.057; R² = 0.993), with recovery rates averaging 80 ± 18% . Key validation parameters include:

- Specificity : Baseline resolution from endogenous compounds.

- Precision : Intra-day CV < 5% for peak height ratios.

- Accuracy : Spiked control samples within ±10% of nominal concentrations. Researchers must report limits of detection (LOD) and quantitation (LOQ) for regulatory compliance .

Advanced Research Questions

Q. How can contradictory findings in this compound’s receptor binding assays be resolved?

Discrepancies in opioid receptor affinity studies may arise from assay conditions (e.g., radioligand choice, tissue preparation). For example, μ-opioid receptor binding assays using [³H]-DAMGO in rat brain membranes require:

- Buffer standardization : Tris-HCl (pH 7.4) vs. HEPES-based buffers.

- Temperature control : 25°C vs. 37°C incubation alters kinetics. A systematic review of binding constants (Kᵢ) under varying conditions is recommended, with meta-analysis to identify outliers . Negative controls (e.g., naloxone displacement) and orthogonal assays (e.g., cAMP inhibition) can confirm target engagement .

Q. What methodologies are suitable for investigating this compound’s metabolic stability and potential metabolites?

Despite limited evidence of metabolites in postmortem studies , in vitro hepatic microsomal assays (human/rat) can assess metabolic pathways. Key steps:

- Incubation conditions : 1 mg/mL microsomal protein, NADPH-regenerating system, 37°C.

- Analytical workflow : LC-MS/MS with full-scan mode (m/z 100–600) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Negative controls (heat-inactivated microsomes) and stable isotope-labeled internal standards reduce false positives .

Q. How should researchers design studies to address this compound’s physicochemical instability in aqueous solutions?

Degradation studies require:

- Forced degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- Stability-indicating assays : HPLC with photodiode array (PDA) detection to resolve degradation products.

- Kinetic modeling : Arrhenius plots to predict shelf-life under storage conditions .

Methodological Considerations for Contradictory Data

Q. What statistical approaches are recommended for reconciling dose-response variability in this compound’s analgesic efficacy?

- Mixed-effects models : Account for inter-subject variability in ED₅₀ estimates.

- Sensitivity analysis : Evaluate outliers using Cook’s distance or leverage plots.

- Replication studies : Cross-validate results in independent cohorts or species (e.g., murine vs. primate models) .

Q. How can researchers address gaps in this compound’s toxicological profile using computational tools?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。